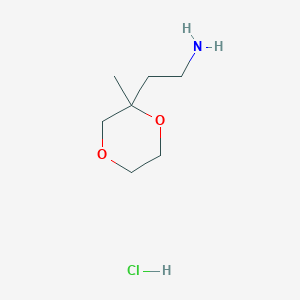

2-(2-Méthyl-1,4-dioxan-2-yl)éthanamine ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a hydrochloride salt form of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine, which is a derivative of ethanamine. This compound is known for its unique structure, which includes a dioxane ring, making it an interesting subject for various chemical and biological studies.

Applications De Recherche Scientifique

2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals and intermediates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride typically involves the reaction of 2-methyl-1,4-dioxane with ethanamine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include ethanol or methanol.

Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride may involve:

Large-scale reactors: To handle the bulk quantities of reactants.

Continuous flow systems: To ensure a steady production rate.

Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted ethanamine derivatives.

Mécanisme D'action

The mechanism of action of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The dioxane ring structure may play a role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1,4-Dioxan-2-yl)ethanamine: Similar structure but lacks the methyl group.

2-(Methylsulfonyl)ethanamine hydrochloride: Contains a sulfonyl group instead of a dioxane ring.

2-(4-Methyl-1-piperazinyl)ethanamine: Contains a piperazine ring instead of a dioxane ring.

Uniqueness

2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is unique due to its dioxane ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Activité Biologique

2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is a compound characterized by its unique dioxane ring structure, which imparts specific chemical and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound features a dioxane ring that enhances its stability and solubility in aqueous environments due to the hydrochloride salt form. This solubility is crucial for its application in biological systems, allowing for easier interaction with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C7H15ClN2O2 |

| Molecular Weight | 178.66 g/mol |

| Solubility | Soluble in water due to hydrochloride form |

| Structural Features | Contains a dioxane ring and an amine functional group |

The biological activity of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride primarily involves its interaction with specific receptors and enzymes. The dioxane structure may enhance binding affinity due to steric and electronic effects. This compound has been shown to modulate various biochemical pathways by altering receptor activities, particularly in the central nervous system (CNS).

Biological Activity

Research indicates that 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride exhibits several biological activities:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. It may have potential applications in treating disorders like Parkinson's disease and schizophrenia due to its multitarget receptor interactions .

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like activity by enhancing serotonergic signaling .

- Antimicrobial Properties : Some investigations have reported antimicrobial effects against various pathogens, indicating potential use in therapeutic formulations for infections .

Case Studies

- Dopaminergic Activity : A study evaluated the binding affinity of compounds similar to 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride at D2-like receptors. Results indicated significant agonistic activity, suggesting potential for treating dopaminergic deficiencies .

- Serotonin Receptor Interaction : In vitro assays demonstrated that the compound activates 5-HT1A receptors, contributing to its potential antidepressant effects. The activation profile suggests a favorable therapeutic index for mood disorders .

- Antimicrobial Screening : A screening assay revealed that derivatives of this compound exhibited activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Research Findings

Recent studies have provided insights into the pharmacological profiles and therapeutic potentials of 2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride:

| Study Focus | Findings |

|---|---|

| Neurotransmitter Interaction | Modulates D2-like and 5-HT1A receptor activities |

| Antimicrobial Activity | Effective against specific bacterial strains |

| Therapeutic Applications | Potential use in CNS disorders |

Propriétés

IUPAC Name |

2-(2-methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2-3-8)6-9-4-5-10-7;/h2-6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGZMGLTMUEHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCO1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.